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Compound of Interest

Compound Name: lodocyclopentane

Cat. No.: B073287

This guide provides a comprehensive overview of the key spectroscopic data for
iodocyclopentane (CsHol), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in
drug development who utilize spectroscopic techniques for molecular characterization.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for iodocyclopentane,
facilitating easy reference and comparison.

Table 1: *H NMR Spectroscopic Data of lodocyclopentane

Chemical Shift (6) ppm Multiplicity Assignment
~4.3 Multiplet CH-1 (Methine proton)
] CHz (Methylene protons
~2.1 Multiplet )
adjacent to CH-I)
~1.8 Multiplet CHz (Methylene protons)
~1.6 Multiplet CHz (Methylene protons)

Note: Specific chemical shifts and coupling constants for iodocyclopentane are not readily
available in public databases. The provided data is an approximation based on typical values
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for cycloalkyl iodides.

Table 2: 13C NMR Spectroscopic Data of lodocyclopentane

Chemical Shift (d) ppm Assignment

~30-35 C-Il (Carbon attached to lodine)
~35-40 CHz (Carbons adjacent to C-I)
~25-30 CHz (Remaining ring carbons)

Note: A definitive peak list for the 3C NMR of iodocyclopentane is not consistently reported in
public repositories. The chemical shifts are estimated based on known substituent effects of
iodine on a cyclopentyl ring.

Table 3: Infrared (IR) Spectroscopy Peak List for lodocyclopentane

Wavenumber (cm~2) Intensity Vibration Type
~2950-2850 Strong C-H Stretch (alkane)
~1450 Medium C-H Bend (scissoring)
~1180 Medium-Weak C-C Stretch
~650-500 Strong C-I Stretch

Note: The IR spectrum is characterized by strong alkane C-H stretching and a prominent C-I
stretching absorption in the fingerprint region.[1]

Table 4: Mass Spectrometry (MS) Fragmentation Data for lodocyclopentane
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miz Relative Intensity (%) Proposed Fragment

196 Low [CsHol]* (Molecular lon)

69 100 [CsHo]* (Cyclopentyl cation)
41 High [CsHs]* (Allyl cation)

39 Medium [CsHs]+

27 Medium [C2Hs]*

Note: The mass spectrum is dominated by the cyclopentyl cation (m/z 69) resulting from the
loss of the iodine radical.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These
represent standard operating procedures for the analysis of liquid haloalkanes.

2.1 NMR Spectroscopy (*H and 13C)

A solution of iodocyclopentane is prepared by dissolving approximately 10-20 mg of the neat
liquid in a deuterated solvent (e.g., CDCIs) to a final volume of about 0.6-0.7 mL in a standard 5
mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal
standard for chemical shift referencing (& = 0.00 ppm). The sample is then placed in the NMR

spectrometer.

For *H NMR, a standard pulse sequence is used to acquire the spectrum. For 33C NMR, a
proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines
for each unique carbon atom. The number of scans is adjusted to achieve an adequate signal-
to-noise ratio, which is generally higher for 13C due to its lower natural abundance and smaller
gyromagnetic ratio.

2.2 Infrared (IR) Spectroscopy

For a neat liquid sample like iodocyclopentane, Attenuated Total Reflectance (ATR) or
transmission through a capillary cell are common techniques.[2]
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o ATR-FTIR: A small drop of iodocyclopentane is placed directly onto the ATR crystal (e.g.,
diamond or zinc selenide). The spectrum is then collected after ensuring good contact
between the sample and the crystal. After the measurement, the crystal is cleaned with a
suitable solvent (e.g., isopropanol or acetone).

o Capillary Cell (Neat): A drop of the liquid sample is placed between two salt plates (e.qg.,
NaCl or KBr), which are then mounted in the spectrometer's sample holder.

A background spectrum of the empty accessory is recorded prior to the sample measurement
to subtract atmospheric and instrumental interferences. The final spectrum is typically
presented in terms of transmittance or absorbance versus wavenumber (cm™1).

2.3 Mass Spectrometry (MS)

Electron lonization (EI) is a common method for the mass analysis of volatile, low molecular
weight compounds like iodocyclopentane. The liquid sample is introduced into the mass
spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation
from any impurities.

In the ion source, the sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions
are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-
to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass
spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of
iodocyclopentane using the described spectroscopic techniques.
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Spectroscopic Analysis Workflow for lodocyclopentane
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Spectroscopic analysis workflow for iodocyclopentane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b073287#spectroscopic-data-nmr-ir-ms-of-
iodocyclopentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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